glycyl-AMP(1-) -

glycyl-AMP(1-)

Catalog Number: EVT-1593818
CAS Number:
Molecular Formula: C12H16N6O8P-
Molecular Weight: 403.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycyl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of glycyl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a glycyl-AMP and a glycyl-AMP zwitterion.
Overview

Glycyl-AMP(1-) is an organophosphate compound that plays a significant role in biochemical processes, particularly in amino acid activation and protein synthesis. It is formed by the adenylation of glycine, where adenosine monophosphate (AMP) is linked to the amino acid glycine. This compound is crucial in various enzymatic reactions, particularly those involving aminoacyl-tRNA synthetases, which are essential for translating genetic information into proteins.

Source

Glycyl-AMP(1-) can be synthesized enzymatically through the action of glycyl-tRNA synthetase or similar enzymes that catalyze the reaction between glycine and adenosine triphosphate (ATP). This reaction results in the formation of glycyl-AMP and pyrophosphate as byproducts, with the latter being further hydrolyzed to phosphate .

Classification

Glycyl-AMP(1-) belongs to the class of organophosphate oxoanions. It is characterized by its phosphate group, which has been deprotonated, giving it a negative charge. This classification places it among other nucleotide derivatives that participate in metabolic pathways.

Synthesis Analysis

Methods

The synthesis of glycyl-AMP(1-) typically involves enzymatic reactions where ATP is used as a phosphate donor. The enzyme glycyl-tRNA synthetase catalyzes the reaction:

glycine+ATPglycyl AMP+pyrophosphate\text{glycine}+\text{ATP}\rightarrow \text{glycyl AMP}+\text{pyrophosphate}

This reaction can be monitored using various biochemical assays, such as mass spectrometry or spectrophotometric methods to quantify the production of pyrophosphate .

Technical Details

The enzymatic activity can be optimized under specific conditions, including temperature, pH, and substrate concentrations. For instance, studies have shown that the presence of holo-AlmF significantly stimulates the activity of AlmE, an enzyme involved in this pathway . The reaction can also be analyzed using liquid chromatography–tandem mass spectrometry to confirm product formation.

Molecular Structure Analysis

Structure

Glycyl-AMP(1-) has a molecular formula of C12H16N6O8PC_{12}H_{16}N_{6}O_{8}P^{-} and features a structure consisting of a glycine moiety linked to an AMP unit via a phosphoanhydride bond. The phosphate group carries a negative charge due to deprotonation, which influences its reactivity and interactions in biological systems .

Data

  • Molecular Weight: Approximately 345.25 g/mol
  • Chemical Structure: The compound consists of a glycine backbone attached to an adenosine monophosphate unit, with specific functional groups contributing to its biochemical properties.
Chemical Reactions Analysis

Reactions

glycyl AMP+tRNAglycyl tRNA+AMP\text{glycyl AMP}+\text{tRNA}\rightarrow \text{glycyl tRNA}+\text{AMP}

This reaction highlights the role of glycyl-AMP(1-) as an intermediate in the aminoacylation process .

Technical Details

The stability and reactivity of glycyl-AMP(1-) can be influenced by factors such as ionic strength and temperature. Its interaction with tRNA is critical for ensuring accurate protein synthesis, and any alterations in this process can lead to misincorporation of amino acids.

Mechanism of Action

Process

The mechanism by which glycyl-AMP(1-) functions involves its conversion into glycyl-tRNA through a two-step process:

  1. Adenylation: Glycine reacts with ATP to form glycyl-AMP(1-) and pyrophosphate.
  2. Ligation: Glycyl-AMP(1-) then reacts with tRNA to form glycyl-tRNA, releasing AMP.

This process ensures that the correct amino acid is activated and attached to its corresponding tRNA for incorporation into polypeptide chains during translation .

Data

Physical and Chemical Properties Analysis

Physical Properties

Glycyl-AMP(1-) is typically found as a white crystalline solid at room temperature. Its solubility in water makes it readily available for biochemical reactions.

Chemical Properties

The compound exhibits properties typical of organophosphates, such as reactivity towards nucleophiles due to its phosphate group. It is stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.

Relevant data include:

  • pKa: The deprotonation constant related to its phosphate group.
  • Solubility: Highly soluble in aqueous solutions, facilitating its role in cellular processes.
Applications

Scientific Uses

Glycyl-AMP(1-) serves several important roles in scientific research:

  • Protein Synthesis Studies: It is used to investigate mechanisms of amino acid activation and incorporation into proteins.
  • Enzyme Kinetics: Researchers utilize it to study the kinetics of aminoacyl-tRNA synthetases and their specificity for different amino acids.
  • Biochemical Pathway Analysis: Understanding its role aids in elucidating metabolic pathways involving amino acids and nucleotides.
Biosynthesis and Metabolic Integration of Glycyl-AMP(1−)

Enzymatic Synthesis Pathways in Aminoacylation Systems

Role of Glycyl-tRNA Synthetase in Adenylate Formation

Glycyl-tRNA synthetase (GlyRS) is the sole enzyme responsible for glycyl-AMP(1−) biosynthesis, catalyzing the adenylate formation through a conserved two-step mechanism. This class II aminoacyl-tRNA synthetase (aaRS) exhibits unique quaternary structures across domains of life: a homodimeric (α~2~) form in archaea, eukaryotes, and some bacteria, and a heterotetrameric (α~2~β~2~) form in most bacteria [1] [7]. Crucially, the α-subunit contains the catalytic core for glycyl-adenylate synthesis in both forms. Structural studies of Aquifex aeolicus GlyRS reveal that the α-subunit alone can form the glycyl-adenylate intermediate at the active site, despite requiring the β-subunit for full aminoacylation functionality [1].

The catalytic domain positions glycine and ATP through conserved class II motifs, with motif 2 (F/YXXXGXG) coordinating ATP binding and motif 3 (RXE) facilitating carboxylate recognition. Crystallographic analysis at 2.8 Å resolution demonstrates that glycyl-AMP(1−) formation induces significant conformational changes, particularly in residues 112-123 ("amino acid loop"). Trp115 shifts ~5 Å to establish a cation-π interaction with the glycine moiety of the glycyl-adenylate analog (Gly-SA), locking the intermediate in the catalytic pocket [1] [7]. This structural rearrangement is essential for proper positioning of the substrates and intermediate stabilization.

  • Table 1: Kinetic Parameters of Glycyl-AMP Synthesis by GlyRS Systems
Enzyme SystemKm (Glycine) (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km)Source Organism
α-subunit alone (bacterial)0.11 ± 0.0162.3 × 10⁻⁴2.1 × 10⁻³Aquifex aeolicus
Full α₂β₂ complex (bacterial)0.10 - 0.25*0.8 - 1.2*3.2 - 12.0*Escherichia coli
Eukaryotic α₂ homodimer0.05 - 0.15*0.5 - 1.5*3.3 - 30.0*Homo sapiens (GARS gene)

*Representative ranges from biochemical studies [1] [3] [6]

ATP-Dependent Activation Mechanisms for Glycine Incorporation

Glycyl-AMP(1−) biosynthesis occurs through an ATP-dependent amino acid activation reaction:ATP + Glycine ⇄ Glycyl-AMP(1−) + PP~i~

This endergonic reaction proceeds via an in-line nucleophilic attack where glycine's α-carboxyl oxygen attacks ATP's α-phosphate, forming a pentacoordinate transition state [3]. Mg²⁺ is essential for charge shielding and substrate orientation. The reaction exhibits an equilibrium constant (K~eq~) near 1, necessiring rapid consumption of glycyl-AMP(1−) by the second step of aminoacylation to prevent accumulation [3]. Kinetic isotope effect studies demonstrate that glycine activation is rate-limiting in the overall aminoacylation pathway for eukaryotic GlyRS, whereas tRNA charging is rate-limiting in bacterial systems [3] [6].

Notably, bacterial GlyRS α-subunits maintain glycine recognition residues distinct from their eukaryotic counterparts. In A. aeolicus, Arg217 and Gln219 recognize the amino group, while Asp49 and Glu51 coordinate the carboxylate group, forming a hydrogen-bonding network specific for glycine's minimal side chain [1] [7]. This contrasts with eukaryotic GlyRS where a hydrophobic pocket excludes bulkier amino acids. The ATP-binding site is conserved across class II aaRSs, featuring residues that coordinate the adenine ring (Stacking with aromatic residues) and triphosphate moiety (charge compensation via arginine/Lys residues).

Beyond translation, glycyl-AMP(1−) analogs participate in specialized metabolic pathways. The AlmEFG system in Vibrio cholerae utilizes glycyl-adenylate chemistry for lipid A modification, conferring antimicrobial peptide resistance. AlmE activates glycine via adenylation and transfers it to the carrier protein AlmF, analogous to nonribosomal peptide synthetase mechanisms [4]. This demonstrates metabolic repurposing of glycyl-adenylate biochemistry for non-ribosomal functions.

Substrate Specificity in Prokaryotic vs. Eukaryotic Systems

Evolutionary Divergence in tRNAGly Recognition

GlyRS exhibits striking evolutionary divergence, with two distinct lineages lacking a common ancestor:

  • Bacterial (α~2~β~2~) GlyRS: Evolved from alanyl-tRNA synthetase (AlaRS) through gene duplication and functional divergence, sharing catalytic domain architecture and subclass IId classification [1] [2]
  • Archaeal/Eukaryotic (α~2~) GlyRS: Belongs to subclass IIa alongside HisRS, ProRS, and ThrRS [1] [7]

This phylogenetic split is reflected in tRNAGly recognition strategies. Bacterial GlyRS relies primarily on the β-subunit for tRNA binding, recognizing the acceptor stem through multiple helical domains. In contrast, eukaryotic GlyRS uses catalytic domain appendages and anticodon-binding domains for tRNA engagement [3] [5]. Crucially, the tRNAGly identity elements differ between domains:

  • Prokaryotic systems: Dependence on C35, G73 discriminator base, and U1-A72 base pair
  • Eukaryotic systems: Recognition of G2-C71, C3-G70, and A51-U63 base pairs

Domain fusion analysis reveals that bacterial GlyRS β-subunit contains six domains with homology to RNA-modifying enzymes, including an Ancient tRNA Latch (ATL) domain shared with alanyl-tRNA synthetase [2]. This domain architecture supports the "bricolage" hypothesis where bacterial GlyRS assembled through stepwise domain exaptation from:

  • AlaRS catalytic domain
  • RNase Y HD domain
  • Archaeal CCA-adding enzyme body/tail domains
  • ArgRS anticodon-binding domain
  • Table 2: Structural and Functional Divergence of GlyRS Systems
FeatureProkaryotic (α₂β₂) GlyRSEukaryotic (α₂) GlyRS
Catalytic Domain OriginSubclass IId (AlaRS-like)Subclass IIa (HisRS/ProRS-like)
tRNA Recognition Domainsβ-subunit: ATL, HD, Body/Tail domainsCatalytic domain + appended motifs
Key Identity Elements in tRNAGlyC35, G73, U1-A72G2-C71, C3-G70, A51-U63
Glycine Recognition ResiduesArg217, Gln219, Asp49, Glu51Hydrophobic exclusion pocket
Phylogenetic DistributionFirmicutes, Proteobacteria, CyanobacteriaArchaea, Eukarya, CPR bacteria

Kinetic Regulation of Glycyl-AMP Transfer to tRNA

The transfer of glycyl-AMP(1−) to tRNAGly (Step 2: Glycyl-AMP(1−) + tRNAGly → Glycyl-tRNAGly + AMP) exhibits distinct kinetic regulation across evolutionary lineages. Bacterial α~2~β~2~ GlyRS shows anticooperative kinetics between subunits, where tRNA binding to one active site reduces affinity at the adjacent site [3]. This negative cooperativity likely prevents erroneous double charging of tRNAGly isoforms. Pre-steady-state kinetics reveal burst phases in glycyl-tRNA formation, indicating that chemistry (transesterification) is faster than product release in bacterial systems [3] [6].

Eukaryotic GlyRS displays half-of-the-sites reactivity, where only one subunit in the homodimer is catalytically active at a time. Transient kinetic studies show that glycyl-AMP(1−) formation occurs with K~d~ = 5-15 μM for glycine, while the transfer step exhibits K~M~ = 0.2-1.0 μM for tRNAGly [3]. This differential affinity ensures that glycyl-AMP(1−) is only formed when tRNA is poised for charging, minimizing hydrolysis of the labile intermediate. Product release is rate-limiting in eukaryotic GlyRS, with glycyl-tRNAGly dissociation occurring at 0.5-2.0 s⁻¹ [3] [6].

The labile nature of glycyl-AMP(1−) (hydrolysis t~1/2~ ≈ 1-5 min) creates kinetic partitioning challenges. Both GlyRS types employ "double-sieve" editing mechanisms:

  • Active site sieve: Steric exclusion of amino acids larger than glycine
  • Separate editing site: Hydrolysis of mischarged alanyl-tRNAGly or seryl-tRNAGlyBacterial GlyRS accomplishes editing through a distinct β-subunit domain, while eukaryotic systems use appended editing domains within the α-subunit [3]. Single-molecule studies show that tRNAGly remains bound during both activation and transfer steps in eukaryotes, whereas bacterial systems exhibit tRNA shuttling between α and β subunits. This mechanistic divergence reflects evolutionary adaptation to distinct cellular environments.

Properties

Product Name

glycyl-AMP(1-)

IUPAC Name

(2-aminoacetyl) [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C12H16N6O8P-

Molecular Weight

403.26 g/mol

InChI

InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/p-1/t5-,8-,9-,12-/m1/s1

InChI Key

HROXHMRQKGGIFT-JJNLEZRASA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)CN)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)CN)O)O)N

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